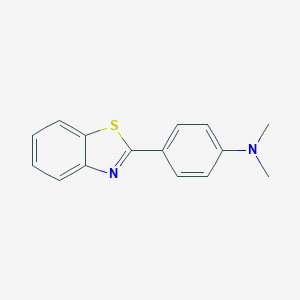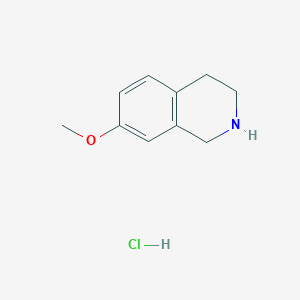
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Vue d'ensemble
Description
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that is structurally related to a class of compounds known as tetrahydroisoquinolines. These compounds have been studied for their potential biological activities and their interactions with various biological targets. The methoxy group at the 7-position and the tetrahydroisoquinoline core are common features in this class of compounds.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves complex reactions and can be tailored to introduce various substituents that affect the compound's biological activity. For instance, the transformation of Renieramycin M into Renieramycins T and S involves an intramolecular photoredox reaction of a 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline derivative . Additionally, a novel total synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline has been reported using aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For example, the crystal structure of a related compound, 7,7-dimethyl-2,3-di(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline, has been determined by X-ray crystallography, providing insights into the three-dimensional arrangement of the atoms . Similarly, the absolute stereochemistry of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline has been elucidated through stereospecific synthesis and X-ray diffractometric analysis .
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can undergo various chemical reactions, which are essential for their biological activity and for the synthesis of more complex molecules. For example, the Bischler-Napieralski reaction has been used to synthesize methoxy-indolo[2,1-a]isoquinolines, which were then tested for cytostatic activity . The reductive amination of Schiff's bases has been employed to synthesize bromo- and methoxy-tetrahydroisoquinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and related compounds are influenced by their molecular structure. These properties can affect their solubility, stability, and reactivity. For instance, the presence of methoxy groups can increase the lipophilicity of the compounds, which may affect their binding affinity to biological targets, as seen in the synthesis and radioligand binding studies of methoxylated tetrahydroisoquinolinium derivatives .
Applications De Recherche Scientifique
Chemical Characterization and Structural Analysis
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is closely related to compounds within the isoquinoline family, which have been characterized using NMR spectroscopy and X-ray crystallographic techniques. The compound is a major alkaloid isolated from plants like Hammada scoparia, and its chemical structure involves significant interactions, such as intermolecular hydrogen bonds (Jarraya et al., 2008).
Synthesis Techniques
The compound is often synthesized through methods like reductive amination of Schiff's bases, indicating its relevance in the synthesis of various chemical structures. Techniques such as lithiation of 2-methylarylidene-tert-butylamines followed by formylation and reductive amination have been employed for its synthesis (Zlatoidský & Gabos, 2009).
Neuroprotective and Neurotoxic Properties
There is significant research interest in the neuroprotective or neurotoxic activities of 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs. Studies have shown that these compounds can exhibit varying effects on neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Parkinson's (Okuda, Kotake & Ohta, 2003).
Pharmacological Applications
The compound has been studied for its potential as a pharmaceutical agent. Research includes exploring its use as a PDE4 inhibitor, indicating its potential application in treating conditions influenced by phosphodiesterase type 4 activity (Song et al., 2015).
Anticancer Properties
There is evidence of its derivatives being potent cytotoxic agents, displaying a range of biological properties including antitumor activities. This suggests its potential application in cancer treatment (Redda, Gangapuram & Ardley, 2010).
Orientations Futures
The future directions in the research of 1,2,3,4-tetrahydroisoquinoline analogs could involve the development of novel THIQ analogs with potent biological activity . These compounds could be used as valuable tools to study pharmacological functions, tumor imaging, and cancer therapeutics or adjuvants .
Propriétés
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDJBXYFUGOJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCNC2)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372882 | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
1745-05-7 | |
| Record name | 1745-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






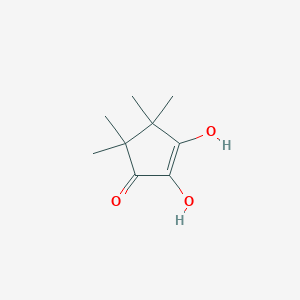
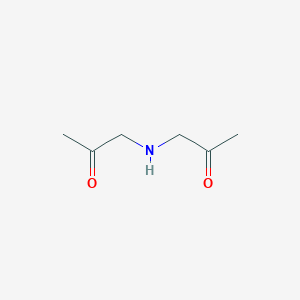
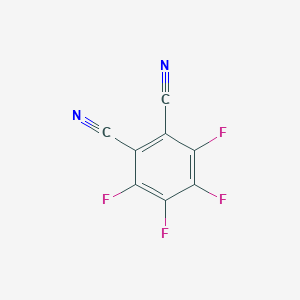
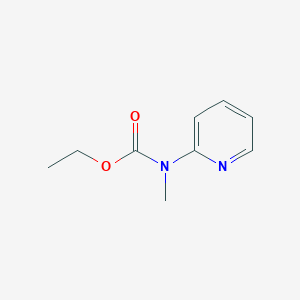
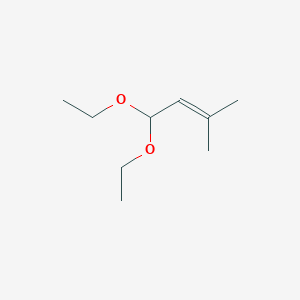
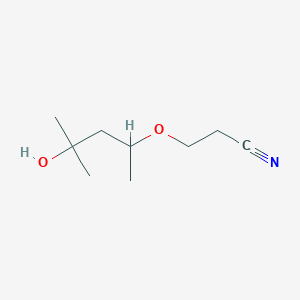
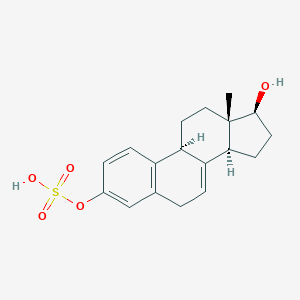
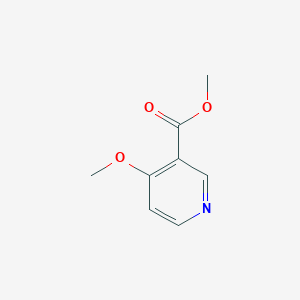
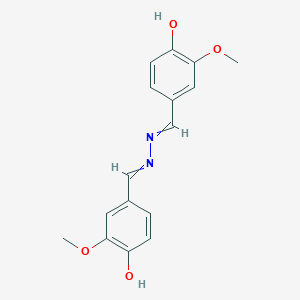
![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
